molecular formula C12H18N2O3 B7907130 Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate

Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate

Cat. No.: B7907130
M. Wt: 238.28 g/mol
InChI Key: CQWHTULPMLCJCS-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate is an organic compound with the molecular formula C12H18N2O3. It is a white to off-white solid that is used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 3-amino-4-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate serves as an intermediate in the synthesis of various pharmacologically active compounds. Its structural features may enhance its interaction with biological targets, making it a candidate for drug development aimed at specific enzymes or receptors involved in disease pathways.

Biological Research

In biological contexts, this compound is utilized as a building block for bioactive molecules. It has been studied for its potential as an enzyme inhibitor, particularly in pathways related to neurotransmitter transporters. The presence of the amino and methoxy groups enhances its binding affinity to various biological targets, suggesting that it could play a role in modulating physiological processes.

Medicinal Chemistry

The compound is explored for its role in developing new drugs targeting specific enzymes or receptors. For example, similar carbamates have shown promise as inhibitors in various biological pathways, indicating that this compound may exhibit similar properties. Its potential therapeutic applications include pain management and treatment of neurological disorders due to its interactions with neurotransmitter systems.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and dyes. Its stability and reactivity make it suitable for various chemical processes, including polymer synthesis.

Case Study 1: Enzyme Inhibition

Research has indicated that compounds structurally similar to this compound can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. These inhibitors have shown potential for developing analgesics that target peripheral tissues without affecting central nervous system pathways .

Case Study 2: Peptide Synthesis

In peptide chemistry, this compound can act as a protecting group for amines during peptide synthesis. This application allows for selective protection and deprotection of functional groups, facilitating the synthesis of complex peptides and proteins necessary for therapeutic applications.

Mechanism of Action

The mechanism of action of Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups allows for versatile reactivity and the formation of a wide range of derivatives. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .

Biological Activity

Tert-butyl N-(3-amino-4-methoxyphenyl)carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data from case studies, synthesis methods, and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O3. The compound features a tert-butyl group attached to a nitrogen atom, which is linked to a phenyl ring substituted with an amino group and a methoxy group. This structural configuration is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-amino-4-methoxyphenol. The general reaction can be summarized as follows:

tert butyl carbamate+3 amino 4 methoxyphenoltert butyl N 3 amino 4 methoxyphenyl carbamate\text{tert butyl carbamate}+\text{3 amino 4 methoxyphenol}\rightarrow \text{tert butyl N 3 amino 4 methoxyphenyl carbamate}

This method allows for the formation of the carbamate functional group, which is crucial for its biological activity.

Pharmacological Context

This compound exhibits promising pharmacological properties. Similar compounds have shown potential as inhibitors in various biological pathways, including neurotransmitter transporters and enzyme inhibition. The presence of the methoxy and amino groups enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

Table 1: Comparison of Similar Compounds

Compound NameStructureUnique Features
Tert-butyl (4-methoxyphenyl)carbamateStructureLacks amino substitution; primarily used as an intermediate.
Tert-butyl (5-amino-2-methoxyphenyl)carbamateStructureFeatures a different amino position; potential for different biological activity.
Tert-butyl (2-aminophenyl)carbamateStructureDifferent substitution pattern; known for distinct pharmacological properties.

Interaction Studies

Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in neurotransmission. Detailed studies are required to elucidate these interactions fully, but initial data indicate binding affinities that could be relevant in therapeutic contexts.

Case Studies and Research Findings

  • Neuroprotective Effects : In vitro studies have indicated that compounds structurally related to this compound can offer neuroprotective effects against amyloid beta-induced toxicity in astrocytes. These studies show that such compounds can improve cell viability in the presence of neurotoxic agents .
  • Enzyme Inhibition : Research has demonstrated that related compounds can act as inhibitors of key enzymes like acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases such as Alzheimer's disease. For instance, one study reported an IC50 value of 15.4 nM for β-secretase inhibition by similar compounds .
  • Antimicrobial Activity : The compound's structural analogs have been tested for antimicrobial properties, showing selective activity against Chlamydia species, suggesting potential applications in treating infections caused by this pathogen .

Properties

IUPAC Name

tert-butyl N-(3-amino-4-methoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-5-6-10(16-4)9(13)7-8/h5-7H,13H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWHTULPMLCJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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